molecular formula C16H14BrN3O3 B12057525 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 331265-61-3

2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12057525
CAS No.: 331265-61-3
M. Wt: 376.20 g/mol
InChI Key: UTUNNTXVPDCXPV-VCHYOVAHSA-N
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Description

2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a bromobenzylidene group, a hydrazino linkage, and a methoxyphenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    3-Bromobenzaldehyde+Hydrazine Hydrate3-Bromobenzylidenehydrazine\text{3-Bromobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{3-Bromobenzylidenehydrazine} 3-Bromobenzaldehyde+Hydrazine Hydrate→3-Bromobenzylidenehydrazine

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product. This step is typically performed in an organic solvent such as dichloromethane at room temperature.

    3-Bromobenzylidenehydrazine+2-Methoxyphenyl IsocyanateThis compound\text{3-Bromobenzylidenehydrazine} + \text{2-Methoxyphenyl Isocyanate} \rightarrow \text{this compound} 3-Bromobenzylidenehydrazine+2-Methoxyphenyl Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.

  • Reduction: : Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and coordinate with metal ions, while the bromobenzylidene and methoxyphenyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromobenzylidene)hydrazinecarboxamide
  • N-(2-Methoxyphenyl)-2-oxoacetamide
  • 3-Bromobenzylidenehydrazine

Uniqueness

Compared to similar compounds, 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide stands out due to its combined structural features, which provide a unique balance of reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

331265-61-3

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-8-3-2-7-13(14)19-15(21)16(22)20-18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

UTUNNTXVPDCXPV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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